S-{[(4-Chlorophenyl)sulfanyl](difluoro)methyl} O-ethyl carbonodithioate
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Overview
Description
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate is a chemical compound with a complex structure that includes a chlorophenyl group, a difluoromethyl group, and an ethyl carbonodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate typically involves the reaction of 4-chlorothiophenol with difluoromethylating agents, followed by the introduction of the ethyl carbonodithioate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide can facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the carbonodithioate group to a simpler thiol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and simpler hydrocarbons.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Properties
Molecular Formula |
C10H9ClF2OS3 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
O-ethyl [(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C10H9ClF2OS3/c1-2-14-9(15)17-10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 |
InChI Key |
KHBNIVKWPJEJRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC(F)(F)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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